Product packaging for 7-Dimethylamino-chroman-4-one(Cat. No.:)

7-Dimethylamino-chroman-4-one

Cat. No.: B8541247
M. Wt: 191.23 g/mol
InChI Key: CEGRECNLGASAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Dimethylamino-chroman-4-one is a chemical compound based on the chromanone heterobicyclic structure, which serves as a fundamental building block in medicinal chemistry for the design and synthesis of novel lead compounds . The chroman-4-one scaffold is recognized as a versatile and privileged structure in drug discovery due to its wide range of pharmacological activities . Researchers utilize this core structure to develop new molecules with potential biological activity, particularly in the field of anticancer agent development . Studies on chromanone analogues have demonstrated significant cytotoxic and anticancer properties, making this scaffold a point of interest for generating new therapeutic candidates . The mechanism of action for chromanone derivatives often involves the induction of apoptosis (programmed cell death) in cancer cells, and specific structural modifications can enhance this cytotoxic effect . The dimethylamino substituent at the 7-position is a common modification in heterocyclic chemistry, often used to influence the electronic properties of the molecule. This product, this compound, is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B8541247 7-Dimethylamino-chroman-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

7-(dimethylamino)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C11H13NO2/c1-12(2)8-3-4-9-10(13)5-6-14-11(9)7-8/h3-4,7H,5-6H2,1-2H3

InChI Key

CEGRECNLGASAQE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=O)CCO2

Origin of Product

United States

Synthetic Methodologies for Chroman 4 One Systems

Classical Approaches to Chroman-4-one Core Construction

Traditional methods for synthesizing the chroman-4-one core often rely on cyclization reactions starting from phenolic precursors. These methods have been foundational in heterocyclic chemistry.

Base-Promoted Aldol (B89426) Condensation Followed by Intramolecular Oxa-Michael Ring Closure

A primary and widely used method for constructing the chroman-4-one skeleton involves a two-step, one-pot reaction sequence. The process begins with a base-promoted crossed-aldol condensation between a 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde. This is immediately followed by an intramolecular oxa-Michael addition to form the heterocyclic ring. nih.govnih.gov

The general mechanism proceeds as follows:

A base, such as N,N-diisopropylethylamine (DIPA), deprotonates the α-carbon of the 2'-hydroxyacetophenone.

The resulting enolate attacks the aldehyde in an aldol addition reaction.

The subsequent aldol product undergoes condensation (dehydration) to form an α,β-unsaturated ketone intermediate (a 2'-hydroxychalcone).

The phenolic hydroxyl group then acts as a nucleophile, attacking the β-carbon of the unsaturated system in an intramolecular oxa-Michael ring closure to yield the chroman-4-one.

To synthesize 7-Dimethylamino-chroman-4-one specifically, the required starting material would be 4'-(dimethylamino)-2'-hydroxyacetophenone. The reaction conditions often involve heating in a solvent like ethanol, and the use of microwave irradiation has been shown to improve reaction times and yields, which can range from low to high depending on the substrates. nih.gov

Reactant 1Reactant 2BaseConditionsProductYield (%)
2'-hydroxyacetophenoneAldehydeDIPAEtOH, 160-170 °C, MW2-alkyl-chroman-4-one17-88 nih.gov

Cyclization Reactions from 2′-Hydroxyacetophenones and Aldehydes

This approach is fundamentally the same as the aldol condensation-oxa-Michael addition pathway described previously but is often cited as a general cyclization strategy. The reaction between o-hydroxyacetophenones and carbonyl compounds, such as aldehydes or ketones, in the presence of an amine catalyst like pyrrolidine, leads to the formation of the chroman-4-one ring system. google.com This method is versatile, allowing for the introduction of various substituents at the 2-position of the chroman-4-one core, depending on the aldehyde used. The synthesis of 2-aryl-chroman-4-ones via the reaction of o-hydroxyacetophenones with benzaldehydes is a classic example, though historical methods could be very slow. google.com Modern variations have significantly improved the efficiency of this transformation.

Electrophilic Cyclization Strategies

Electrophilic cyclization offers an alternative route to the chroman-4-one core, typically starting from a different set of precursors. This strategy involves the activation of an alkyne by an electrophile, followed by an intramolecular attack from a tethered nucleophile. For the synthesis of chromone (B188151) derivatives, which are closely related to chroman-4-ones, this can involve the cyclization of functionally substituted alkynes. The reaction is generally efficient, proceeds under mild conditions, and tolerates a wide range of functional groups. While not the most common route to chroman-4-ones themselves, the principles can be adapted for their synthesis.

Synthesis from Resorcinol Derivatives

A highly relevant pathway to 7-substituted chroman-4-ones begins with resorcinol (1,3-dihydroxybenzene). This method is particularly useful for producing 7-hydroxychroman-4-one, a direct precursor that could be chemically modified to yield this compound.

The synthesis involves two key steps:

Acylation: Resorcinol undergoes a Friedel-Crafts acylation with a 3-halopropionic acid, such as 3-chloropropionic acid, in the presence of a strong acid catalyst like trifluoromethanesulfonic acid. This step selectively forms 2',4'-dihydroxy-3-chloropropiophenone. researchgate.netresearchgate.net

Cyclization: The resulting intermediate is then treated with a base, such as a sodium hydroxide solution, which promotes an intramolecular nucleophilic substitution. The hydroxyl group at the 4'-position deprotonates the 2'-hydroxyl group, which then displaces the chloride ion to form the chroman-4-one ring. researchgate.netresearchgate.net

This method provides a direct route to the 7-hydroxy derivative, which can then be converted to the 7-dimethylamino analogue in subsequent synthetic steps.

Starting MaterialReagent 1Reagent 2Product
Resorcinol3-Chloropropionic Acid / Trifluoromethanesulfonic Acid2 M NaOH7-Hydroxychroman-4-one researchgate.netresearchgate.net

Advanced Synthetic Strategies for Functionalized Chroman-4-ones

More recent synthetic developments have focused on creating functionalized chroman-4-ones with high efficiency and control, often utilizing radical chemistry.

Radical Cascade Cyclization Protocols

Radical cascade cyclizations have become a powerful and versatile strategy for synthesizing 3-substituted chroman-4-ones. researchgate.net This approach typically uses 2-(allyloxy)arylaldehydes as the starting material. researchgate.netrsc.org The general mechanism involves several steps:

Radical Generation: A radical is generated from a suitable precursor. A wide variety of radical sources can be used, including those derived from oxamic acids, cyclopropanols, or gem-difluoroarylacetic acids, often initiated by an oxidizing agent like ammonium persulfate ((NH₄)₂S₂O₈) or a silver catalyst. mdpi.comrsc.orgnih.gov

Addition to Aldehyde: The generated radical adds to the aldehyde group of the 2-(allyloxy)arylaldehyde, forming an acyl radical.

Intramolecular Cyclization: The acyl radical undergoes a 6-exo-trig cyclization by attacking the tethered allyl group.

Radical Termination/Coupling: The resulting alkyl radical is then terminated or coupled with another radical species to yield the final 3-substituted chroman-4-one product. rsc.org

This methodology is highly advantageous as it allows for the direct installation of diverse functional groups at the C3-position in a single, atom-economical step. mdpi.commdpi.com For the synthesis of a 7-dimethylamino substituted analog, the starting material would be a 4-(dimethylamino)-2-(allyloxy)benzaldehyde.

PrecursorRadical SourceInitiator/CatalystProduct Type
2-(allyloxy)arylaldehydeOxamic Acid(NH₄)₂S₂O₈ mdpi.com3-Carbamoylmethyl-chroman-4-one
2-(allyloxy)arylaldehydeCyclopropanolSilver Catalyst rsc.org3-(3-oxopropyl)-chroman-4-one
2-(allyloxy)arylaldehydegem-difluoroarylacetic acidSilver Catalyst nih.gov3-Aryldifluoromethyl-chroman-4-one

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules. While direct one-pot MCRs for the specific synthesis of this compound are not extensively documented, related strategies highlight the principles. For instance, a four-component reaction has been reported for the synthesis of 2-aryl-3-cyanopyridine derivatives. More relevant to the chroman-4-one core is a two-step process that begins with a Michael addition between a phenol and acrylonitrile, followed by an intramolecular Houben-Hoesch reaction of the resulting 3-aryloxypropanenitrile to yield the chroman-4-one structure researchgate.net. This sequential, yet efficient, approach embodies the spirit of MCRs by rapidly building molecular complexity from simple starting materials researchgate.net.

Sm-Mediated Reformatsky Reactions

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent that has found broad application in organic synthesis. The SmI₂-mediated Reformatsky-type reaction is particularly useful for forming carbon-carbon bonds. This reaction has been employed in the functionalization of the chroman-4-one scaffold. The process involves the reductive generation of a samarium enolate from an α-halo ester or related compound, which then undergoes an aldol-type addition to a carbonyl group. This methodology has been successfully used to introduce various substituents onto the chroman-4-one core, demonstrating its utility in the synthesis of complex derivatives nih.gov.

Derivatization via Carbonyl Reduction

The carbonyl group at the C-4 position of the chroman-4-one ring is a key functional handle for further molecular derivatization. A common transformation is the reduction of this ketone to a secondary alcohol, yielding a chroman-4-ol. This reduction can be readily achieved using standard reducing agents such as sodium borohydride (NaBH₄) in a protic solvent like methanol nih.gov. The resulting chroman-4-ol can then be used in subsequent reactions, such as dehydroxylation or dehydration, to introduce further diversity into the molecular scaffold nih.gov.

Starting MaterialReagentProductYield
8-bromo-6-chloro-2-pentylchroman-4-oneNaBH₄, MeOH8-bromo-6-chloro-2-pentylchroman-4-ol~98%

Table 1: Example of Carbonyl Reduction in a Chroman-4-one System. nih.gov

Specific Synthetic Approaches to Aminosubstituted Chroman-4-one Analogues

The synthesis of specifically substituted chroman-4-ones, such as this compound, often requires a multi-step approach starting from readily available precursors. A common strategy begins with the synthesis of a hydroxylated intermediate, which is then converted to the desired amino-substituted product.

One established route to a key precursor, 7-hydroxychroman-4-one, starts from resorcinol. The acylation of resorcinol with 3-chloropropionic acid in the presence of trifluoromethanesulfonic acid yields 2',4'-dihydroxy-3-chloropropiophenone. Subsequent intramolecular cyclization of this intermediate in a basic solution, such as 2 M NaOH, affords 7-hydroxychroman-4-one mdpi.comresearchgate.net.

From this 7-hydroxy intermediate, several pathways can be envisioned to install the 7-dimethylamino group. A common method for introducing an amino group onto an activated aromatic ring is through nitration followed by reduction. The 7-hydroxychroman-4-one can be nitrated, likely at the 6- or 8-position, followed by reduction of the nitro group to an amine using reagents like sodium dithionite or catalytic hydrogenation.

A more direct approach involves the alkylation of a primary or secondary amine. For the synthesis of this compound, one could start with the synthesis of 7-amino-chroman-4-one. This can be achieved by the reduction of a corresponding 7-nitro-chroman-4-one. The resulting 7-amino group can then be dimethylated using reagents such as formaldehyde and a reducing agent (reductive amination) or an alkylating agent like methyl iodide.

Introduction of Dimethylamino Moieties

The introduction of a dimethylamino group at the 7-position of the chroman-4-one scaffold can be accomplished through several synthetic routes. These methods primarily involve either building the heterocyclic ring from a precursor already containing the dimethylamino functionality or by functionalizing a pre-existing chroman-4-one core.

One of the most direct and contemporary methods for this transformation is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction has become a cornerstone for the formation of carbon-nitrogen bonds. organic-chemistry.org The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base. wikipedia.orglibretexts.org For the synthesis of this compound, this would involve the reaction of a 7-halo-chroman-4-one (e.g., 7-bromo-chroman-4-one) with dimethylamine. While studies have demonstrated the successful Buchwald-Hartwig amination of 7-bromoflavones (2-phenyl-4H-chromen-4-ones) with various primary and secondary amines, this methodology is directly applicable to the chroman-4-one system. mtak.humdpi.com The reaction conditions, including the choice of palladium precursor, ligand, and base, are critical for achieving high yields. mtak.hu

Another viable strategy begins with precursors that already possess the required dimethylamino group. For instance, the synthesis can start from 3-(dimethylamino)phenol. This starting material can be used to construct the 2'-hydroxy-4'-(dimethylamino)acetophenone intermediate, which is a key building block for the chroman-4-one ring. The subsequent reaction of this acetophenone derivative, typically an acid- or base-catalyzed condensation with an appropriate C3 synthon followed by cyclization, yields the desired this compound structure. nih.gov A related approach involves the Claisen-Schmidt condensation of 2'-hydroxyacetophenone with 4-(dimethylamino)benzaldehyde to form a chalcone, which is then cyclized. nih.govresearchgate.net

A third approach involves the synthesis of 7-amino-chroman-4-one as an intermediate, which is then subsequently alkylated to introduce the two methyl groups. The initial amino group can be introduced by reduction of a 7-nitro-chroman-4-one intermediate or by utilizing starting materials like m-aminophenol for the chromanone ring construction. researchgate.net The subsequent N-methylation of the 7-amino-chroman-4-one can be achieved using classic methods such as the Eschweiler-Clarke reaction, which employs formic acid and formaldehyde. Reductive amination provides a versatile method for synthesizing a wide array of amines and could be applied in this context. masterorganicchemistry.com

MethodPrecursorReagentsKey Features
Buchwald-Hartwig Amination 7-Bromo-chroman-4-oneDimethylamine, Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., BINAP), Base (e.g., NaOtBu)Direct C-N bond formation on pre-formed ring; high functional group tolerance. wikipedia.orgmtak.hu
Cyclization of Precursor 2'-Hydroxy-4'-(dimethylamino)acetophenoneC3 Synthon (e.g., acrylic acid derivative), Acid/Base catalystBuilds the ring system with the substituent already in place.
N-Alkylation of 7-Amino Intermediate 7-Amino-chroman-4-oneMethylating agent (e.g., CH3I) or Formaldehyde/Formic Acid (Eschweiler-Clarke)Two-step functionalization: amination followed by methylation.

Strategies for Substitution at the 7-Position

The functionalization of the 7-position of the chroman-4-one ring is a common objective in medicinal chemistry to generate analogues with diverse properties. organic-chemistry.org The strategies employed often depend on the availability of starting materials and the desired final substituent.

A primary route to 7-substituted chroman-4-ones involves starting with a substituted phenol. For example, the synthesis of 7-hydroxychroman-4-one is a well-established procedure that begins with resorcinol (1,3-dihydroxybenzene). mdpi.com Friedel-Crafts acylation of resorcinol with an appropriate three-carbon component, such as 3-bromopropionic acid, in the presence of a Lewis acid, yields a dihydroxyphenyl propanone intermediate. This intermediate undergoes an intramolecular nucleophilic substitution upon treatment with a base to form the chroman-4-one ring, affording 7-hydroxychroman-4-one. mdpi.com

This 7-hydroxychroman-4-one serves as a versatile intermediate for a variety of further substitutions. mdpi.comrsc.org The phenolic hydroxyl group can be readily functionalized through reactions such as O-alkylation. Using various alkyl or benzyl (B1604629) halides in the presence of a base like potassium carbonate, a wide range of 7-alkoxy or 7-benzyloxy derivatives can be prepared. mdpi.com This is a common and straightforward method for introducing ether linkages at the 7-position.

ReactionStarting MaterialReagentsProduct Type
Synthesis from Phenol Resorcinol3-Bromopropionic Acid, Lewis Acid, Base7-Hydroxychroman-4-one mdpi.com
O-Alkylation 7-Hydroxychroman-4-oneAlkyl Halide (R-X), Base (e.g., K2CO3)7-Alkoxychroman-4-one mdpi.com
Buchwald-Hartwig Amination 7-Bromo-chroman-4-oneAmine (R2NH), Pd Catalyst, Ligand, Base7-Aminochroman-4-one mtak.hu

For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination reaction is particularly powerful. wikipedia.orgmtak.hu This method requires a halo-substituted chroman-4-one, typically 7-bromo-chroman-4-one, as the starting material. The palladium-catalyzed coupling of this substrate with a wide range of primary or secondary amines allows for the synthesis of various 7-amino-substituted chroman-4-ones. mtak.humdpi.com The reaction's broad scope and tolerance for different functional groups make it a highly valuable tool for creating libraries of C-7 functionalized chroman-4-ones. mtak.hu

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H-NMR)

The ¹H-NMR spectrum of 7-Dimethylamino-chroman-4-one is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would display signals for the protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns influenced by the electron-donating dimethylamino group at C7 and the oxygen atom of the heterocyclic ring. The protons of the two methylene (B1212753) groups at C2 and C3 would likely appear as triplets, a characteristic feature of the chroman-4-one structure. mdpi.com A sharp singlet, integrating to six protons, would be indicative of the two equivalent methyl groups of the dimethylamino substituent.

Table 1: Predicted ¹H-NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-2 ~4.5 t
H-3 ~2.8 t
H-5 ~7.8 d
H-6 ~6.5 dd
H-8 ~6.3 d

Carbon-13 NMR (¹³C-NMR)

The ¹³C-NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, a signal at the downfield end of the spectrum (around 190 ppm) would be characteristic of the carbonyl carbon (C4). mdpi.com The aromatic carbons would resonate in the typical range of 100-165 ppm, with the carbon attached to the dimethylamino group (C7) and the oxygen (C8a) being significantly influenced. The two methylene carbons (C2 and C3) and the methyl carbons of the dimethylamino group would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C-NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 ~67
C-3 ~37
C-4 ~190
C-4a ~115
C-5 ~129
C-6 ~110
C-7 ~152
C-8 ~100
C-8a ~165

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, 2D-NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. Key expected correlations would be between the protons on C2 and C3, and among the adjacent protons on the aromatic ring (H-5 with H-6, and H-6 with H-8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for C2, C3, C5, C6, C8, and the methyl groups based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For example, correlations from the H-2 protons to the C-4 carbonyl carbon and from the H-5 proton to C-4 and C-8a would confirm the ring structure.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1680-1660 cm⁻¹. The presence of the aromatic ring would be indicated by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. The C-N stretching of the dimethylamino group would likely appear in the 1350-1250 cm⁻¹ region, while the C-O-C stretching of the ether linkage in the chroman ring would be observed in the 1250-1050 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
Aromatic C-H Stretch 3100-3000
Aliphatic C-H Stretch 3000-2850
Carbonyl (C=O) Stretch 1680-1660
Aromatic C=C Stretch 1600-1450
C-N Stretch 1350-1250

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses. A common fragmentation for compounds with an amino group is the alpha-cleavage, leading to the loss of a methyl radical from the dimethylamino group. Another potential fragmentation pathway could be a retro-Diels-Alder reaction of the heterocyclic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The chroman-4-one system contains a benzene ring conjugated with a carbonyl group. The addition of the electron-donating dimethylamino group at the 7-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted chroman-4-one. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. One would anticipate absorption bands corresponding to π → π* and n → π* transitions.

Raman Spectroscopy for Vibrational Analysis

The Raman spectrum of this compound is expected to exhibit a series of characteristic bands corresponding to the vibrations of its constituent parts: the chroman-4-one core, the dimethylamino group, and the aromatic ring. While direct experimental Raman data for this specific compound is not widely available in the literature, the expected spectral features can be inferred from studies on structurally related compounds, such as other chroman-4-one derivatives and aminocoumarins, as well as from computational predictions based on density functional theory (DFT).

Key vibrational modes anticipated in the Raman spectrum of this compound include:

Carbonyl (C=O) Stretching: The chroman-4-one moiety contains a carbonyl group, which is expected to produce a strong and characteristic Raman band. In related flavonoid and chromanone structures, this stretching vibration typically appears in the region of 1600-1700 cm⁻¹. The precise position of this peak can be influenced by conjugation with the aromatic ring and the electronic effects of the dimethylamino substituent.

Aromatic Ring Vibrations: The benzene ring of the chroman core will give rise to several distinct Raman bands. These include C-C stretching vibrations, which are typically observed in the 1400-1600 cm⁻¹ range, and C-H in-plane bending and ring breathing modes at lower frequencies. The substitution pattern on the aromatic ring influences the exact frequencies and intensities of these modes.

Dimethylamino Group Vibrations: The N(CH₃)₂ group will have its own characteristic vibrations. The C-N stretching vibrations are expected in the 1200-1350 cm⁻¹ region. Additionally, the symmetric and asymmetric stretching and bending modes of the methyl C-H bonds will be present, typically in the 2800-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively. Vibrational studies on related amino-substituted aromatic compounds, such as 7-amino-4-trifluoromethyl coumarin (B35378), have identified the characteristic stretching vibrations of the amino group, providing a basis for assigning these modes in this compound. ias.ac.in

Chroman Ring Vibrations: The saturated heterocyclic part of the chroman-4-one structure will also contribute to the Raman spectrum. These include CH₂ scissoring, wagging, and twisting modes, as well as C-O-C stretching vibrations of the ether linkage, which typically appear in the fingerprint region below 1300 cm⁻¹.

Computational chemistry offers a powerful approach to predict the Raman spectrum of a molecule. github.io By employing methods like DFT, it is possible to calculate the vibrational frequencies and Raman activities of a molecule's normal modes. github.io These theoretical spectra can aid in the assignment of experimentally observed Raman bands and provide a more detailed understanding of the vibrational character of the molecule. tu-chemnitz.deresearchgate.net

The analysis of the Raman spectrum, in conjunction with other spectroscopic techniques like infrared (IR) spectroscopy, provides a comprehensive picture of the vibrational structure of this compound. The complementary nature of these two techniques is particularly useful, as some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Below is an interactive data table summarizing the expected characteristic Raman vibrational modes for this compound based on data from analogous structures and general spectroscopic principles.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description
Aromatic C-H Stretching3000 - 3100Stretching vibrations of the C-H bonds on the benzene ring.
Aliphatic C-H Stretching (CH₃)2850 - 3000Symmetric and asymmetric stretching of the C-H bonds in the dimethylamino group.
Carbonyl (C=O) Stretching1640 - 1680Stretching vibration of the ketone functional group in the pyranone ring.
Aromatic C=C Stretching1450 - 1620In-plane stretching vibrations of the carbon-carbon bonds within the aromatic ring.
CH₂ Scissoring/Bending1400 - 1470Bending vibrations of the methylene groups in the chroman ring.
C-N Stretching (Dimethylamino)1200 - 1350Stretching vibration of the carbon-nitrogen bond of the dimethylamino group.
Aromatic Ring Breathing990 - 1010Symmetric radial expansion and contraction of the benzene ring.
C-O-C Stretching (Ether)1000 - 1250Asymmetric and symmetric stretching of the ether linkage within the chroman ring.

Computational Studies and Molecular Modeling

Density Functional Theory (DFT) Applications

No specific studies applying Density Functional Theory to 7-Dimethylamino-chroman-4-one were found in the available research. DFT is a widely used computational method for investigating the electronic structure of many-body systems. scispace.com

Geometry Optimization and Electronic Structure Analysis

Information unavailable. This analysis would typically involve computational calculations to determine the most stable three-dimensional conformation (optimized geometry) and describe the distribution of electrons within the molecule.

Frontier Molecular Orbital Analysis

Information unavailable. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting a molecule's reactivity and electronic properties. taylorandfrancis.comwikipedia.org

Charge Transfer Characteristics

Information unavailable. This would involve analyzing how electron density is redistributed within the molecule, which is important for understanding its optical and electronic properties.

Potential Energy Surface Mapping

Information unavailable. A Potential Energy Surface (PES) is a conceptual tool that maps the energy of a molecule as a function of its geometry, used to find stable conformations and transition states for reactions. muni.czlibretexts.orghuntresearchgroup.org.uk

Time-Dependent Density Functional Theory (TDDFT) for Excited States

No specific studies using Time-Dependent Density Functional Theory for the analysis of excited states in this compound were found. TDDFT is a standard method for calculating the properties of molecules in their electronically excited states. nih.govresearchgate.net

Analysis of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Information unavailable. ESIPT is a photochemical process where a proton moves from one part of a molecule to another in an excited state. mdpi.comrsc.org Analysis of this mechanism for this compound would require specific TDDFT calculations that have not been published.

Influence of Solvent Environment on ESIPT

Excited-State Intramolecular Proton Transfer (ESIPT) is a critical photophysical process that can be significantly influenced by the surrounding solvent environment. Theoretical studies on similar dimethylamino-substituted chromenone structures using Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) have elucidated the role of solvent polarity. nih.gov

In related dimethylamino-phenyl substituted chromen-4-one molecules, calculations have shown that as solvent polarity increases, the strength of the intramolecular hydrogen bond involved in the ESIPT process tends to decrease. nih.gov This weakening of the hydrogen bond makes the proton transfer process more difficult, thereby affecting the fluorescence properties of the molecule. nih.gov For instance, in a study of a similar compound, (E)-8-((4-dimethylamino-phenylimino)-methyl)-7-hydroxy-4-methyl-2H-chromen-2-one, it was found that the ESIPT barrier decreases as solvent polarity increases from nonpolar n-Hexane to polar acetonitrile (ACN). researchgate.net This suggests that the solvent polarity can regulate the competition between ESIPT and other deactivation pathways, such as Twisted Intramolecular Charge Transfer (TICT). researchgate.net The potential energy curves constructed in these computational models are essential for understanding the energy barriers and reaction mechanisms of the ESIPT process in different solvents. nih.govresearchgate.net

Solvent PropertyInfluence on ESIPT Process for Dimethylamino-Substituted ChromenonesSource
Increasing Polarity Decreases the intensity of the intramolecular hydrogen bond. nih.gov
Increasing Polarity Increases the energy barrier for proton transfer, making ESIPT more difficult. nih.gov
Nonpolar Solvents Can favor high fluorescence by blocking ESIPT through conformational changes (e.g., phenyl group torsion). researchgate.net
Polar Solvents Can facilitate ESIPT by stabilizing a near-planar conformation, leading to low fluorescence. researchgate.net

Molecular Mechanics (MM) and Conformational Analysis

Molecular Mechanics (MM) is a computational method used to predict the three-dimensional structure and stability of molecules by calculating the forces between atoms. nih.gov This approach is particularly valuable for conformational analysis, which involves identifying the various spatial arrangements (conformers) of a molecule and determining their relative energies. sapub.org For cyclic structures like the chroman-4-one scaffold, MM calculations can predict the most stable conformations by evaluating factors such as bond stretching, angle bending, torsional strains, and non-bonded van der Waals interactions. sapub.orgfrontiersin.org

In the synthesis of related chroman-4-one derivatives, computational studies have been used to confirm the stability of different isomers. For example, when a bromination reaction yielded a diastereomeric mixture with a cis-isomer as the major product, computational analysis confirmed the higher stability of this cis-product. nih.gov The goal of conformational analysis is to find the lowest-energy conformer, which is presumed to be the most populated and biologically relevant structure. nih.govchemrxiv.org This is crucial for understanding how the molecule will fit into a protein's binding site.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ceon.rs This method is widely used in drug discovery to screen virtual libraries of compounds and predict their binding affinity for a specific protein target.

Before docking can be performed, the three-dimensional structures of both the ligand (e.g., this compound) and the protein target must be properly prepared. For the ligand, this process typically involves generating a 3D structure, assigning correct atom types and charges, and minimizing its energy to obtain a stable conformation. rsc.org

The selection of a protein target is based on the known or hypothesized biological activity of the compound class. Chroman-4-one derivatives have been identified as a "privileged structure" in medicinal chemistry due to their ability to bind to a wide range of biological targets. nih.govresearchgate.net For instance, various substituted chroman-4-ones have been investigated as selective inhibitors of Sirtuin 2 (SIRT2) and as ligands for sigma receptors, making these proteins relevant targets for docking studies. nih.govnih.gov

When the experimental three-dimensional structure of a target protein has not been determined by methods like X-ray crystallography or NMR spectroscopy, a computational technique called homology modeling can be used to generate a predictive model. youtube.com This method relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. bonvinlab.org

The homology modeling process involves several key steps:

Template Recognition : The amino acid sequence of the target protein is used to search a database of known protein structures (like the Protein Data Bank or PDB) to find a suitable template with high sequence similarity. youtube.com

Sequence Alignment : The target sequence is aligned with the template sequence. youtube.com

Model Building : The 3D coordinates of the template's backbone are used to build the backbone of the target model. Loops and side chains that differ from the template are then modeled. youtube.com

Model Validation : The quality of the generated model is assessed using various tools to check for correct stereochemistry and energetically favorable conformations. youtube.com

This approach allows for structure-based drug design efforts to proceed even when an experimental receptor structure is unavailable. bonvinlab.orgfrontiersin.org

Once a ligand is docked into a protein's binding site, the resulting complex can be analyzed to understand the specific molecular interactions responsible for binding. These non-covalent interactions are crucial for the stability of the ligand-receptor complex. nih.gov Common interactions observed in docking studies of chroman-4-one derivatives include:

Hydrogen Bonds : These occur between hydrogen bond donors (like -OH or -NH groups) and acceptors (like oxygen or nitrogen atoms) on both the ligand and the protein.

Hydrophobic Interactions : These interactions occur between nonpolar regions of the ligand and hydrophobic amino acid residues in the binding pocket.

Van der Waals Forces : These are weak, short-range electrostatic attractions between atoms.

π-Alkyl and π-π Stacking : These involve interactions with aromatic rings on the ligand and specific amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

The strength of these interactions collectively determines the binding affinity, which is often expressed as a binding energy score (in kcal/mol). nih.gov Studies on various heterocyclic compounds have shown that a higher number of stable interactions correlates with a better binding affinity. nih.gov

A detailed analysis of the docked pose reveals the binding mode of the ligand and identifies the key amino acid residues in the receptor's active site that are essential for interaction. nih.gov For example, in a molecular docking study of a chromenone derivative with the σ1 receptor, the compound was found to fully occupy the active site. nih.gov The binding pocket was primarily composed of hydrophobic residues such as Val84, Trp89, Met93, and Phe107, as well as two acidic residues, Glu172 and Asp126. nih.gov

The analysis identified key interactions, including π-alkyl contacts between the ligand and specific protein residues, which are crucial for stabilizing the complex. nih.gov Identifying these key residues is vital as they can become targets for future ligand modifications to improve potency and selectivity. nih.gov The conformational rearrangement of the receptor upon ligand binding is also a critical aspect that determines the activation or inhibition of the protein. nih.gov

Interaction TypeKey Interacting Residues (Examples from Chromenone/Related Scaffolds)Significance in BindingSource
Hydrophobic/Van der Waals Val84, Trp89, Met93, Leu95, Leu105, Leu182, Phe107, Ile124, Trp164Forms the primary binding pocket and stabilizes the ligand's position. nih.gov
π-Alkyl Contacts Aromatic rings of the ligand with alkyl side chains of residues.Contributes to the stable anchoring of the ligand within the hydrophobic pocket. nih.gov
Hydrogen Bonding Not specified for this exact compound, but crucial for related inhibitors.Provides specificity and directionality to the binding interaction. nih.gov
Attractive Charge Ligand moieties with acidic residues like Glu172 and Asp126.Can form strong electrostatic interactions or salt bridges, significantly enhancing affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of chroman-4-one derivatives, QSAR studies are instrumental in identifying the key structural features that govern their therapeutic effects, thereby guiding the design of new, more potent analogues.

Various QSAR approaches have been applied to derivatives of the chroman-4-one scaffold. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly insightful. These methods explore the steric and electrostatic fields of the molecules, providing a 3D map of the regions where modifications to the structure would likely enhance biological activity.

For instance, a 3D-QSAR study on a series of 8-substituted chromen-4-one-2-carboxylic acid derivatives as agonists for the G protein-coupled receptor 35 (GPR35) yielded statistically significant models. The CoMFA model produced a cross-validated coefficient (q²) of 0.610 and a non-cross-validated coefficient (r²) of 0.918, indicating a strong correlation between the molecular fields and the agonist activity researchgate.net. The associated contour maps revealed that steric, electrostatic, and hydrophobic properties are significant for the activity of these compounds researchgate.net. Similarly, a 3D-QSAR investigation on chromone (B188151) derivatives as MAO inhibitors resulted in a robust model with an R² value of 0.9064 and a Q² value of 0.8239 nih.gov.

In another study focusing on synthetic chromone derivatives with antioxidant properties, a 3D-QSAR model was developed using molecular field analysis (MFA). This model demonstrated good predictive ability, with a cross-validated coefficient (r²cv) of 0.771 and a predictive r² for the test set of 0.924 nih.gov. Two-dimensional QSAR (2D-QSAR) analysis has also been successfully applied, for example, in a study of 3-iodochromone derivatives as potential fungicides. The best 2D-QSAR model (Multiple Linear Regression) showed a high correlation coefficient (r²) of 0.943 and a cross-validated correlation coefficient (q²) of 0.911, highlighting the importance of descriptors such as DeltaEpsilonC, T_2_Cl_6, and ZCompDipole in influencing the fungicidal activity frontiersin.org.

These studies collectively underscore the utility of QSAR in elucidating the structure-activity landscape of chroman-4-one derivatives. The insights gained from these models are crucial for the rational design and optimization of novel compounds with desired biological activities.

Table 1: Summary of QSAR Studies on Chroman-4-one Derivatives

Study Subject QSAR Method Key Statistical Parameters Significant Findings Reference
8-substituted chromen-4-one-2-carboxylic acid derivatives CoMFA, CoMSIA, Topomer CoMFA CoMFA: q² = 0.610, r² = 0.918; CoMSIA: q² = 0.646, r² = 0.800 Steric, electrostatic, and hydrophobic fields play a significant role in agonist activity for GPR35. researchgate.net
Chromone derivatives as MAO inhibitors 3D-QSAR R² = 0.9064, Q² = 0.8239 The model provided insights for the development of compounds targeting the MAO inhibitor. nih.gov
Synthetic antioxidant chromone derivatives Molecular Field Analysis (MFA) r²cv = 0.771, r² = 0.868, r²pred = 0.924 A highly predictive model was generated to aid in the design of novel antioxidants. nih.gov
3-Iodochromone derivatives as fungicides 2D-QSAR (MLR, PCR, PLS) MLR Model: r² = 0.943, q² = 0.911, r²pred = 0.837 Identified key descriptors influencing fungicidal activity, such as DeltaEpsilonC and ZCompDipole. frontiersin.org

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of molecules, providing deep mechanistic insights at the atomic level. For chroman-4-one derivatives, these computational methods are essential for understanding reaction mechanisms, determining stable molecular conformations, and interpreting experimental data.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying such systems due to its favorable balance between accuracy and computational cost. DFT calculations can be employed to predict the vibrational circular dichroism (VCD) spectra of chiral molecules, which can then be compared with experimental spectra to determine the absolute configuration of stereocenters acs.org. This is particularly relevant for chroman-4-one derivatives, which often contain chiral centers.

Furthermore, quantum chemical calculations can elucidate reaction pathways and transition states. By calculating the activation energies for different proposed mechanisms, researchers can identify the most probable reaction pathway nih.gov. These calculations are crucial for understanding the synthesis of chroman-4-one derivatives and for predicting their reactivity in biological systems.

The electronic properties of chroman-4-one derivatives, such as the distribution of electron density and the energies of molecular orbitals (e.g., HOMO and LUMO), can also be determined through quantum chemical calculations. These properties are fundamental to the molecule's reactivity and its ability to interact with biological targets. For example, the calculated energies of frontier molecular orbitals can provide information about the molecule's potential as an electron donor or acceptor, which is often related to its antioxidant or other biological activities.

While specific quantum chemical studies on this compound are not detailed in the provided context, the application of these methods to the broader class of chroman-4-ones demonstrates their importance. The principles of these calculations allow for the prediction of molecular geometries, reaction energetics, and spectroscopic properties, all of which contribute to a comprehensive understanding of the chemical and biological behavior of these compounds.

Table 2: Applications of Quantum Chemical Calculations in the Study of Chroman-4-one Derivatives

Application Computational Method Information Gained Significance
Determination of Absolute Configuration Density Functional Theory (DFT) Prediction of Vibrational Circular Dichroism (VCD) spectra. Allows for the non-destructive determination of the 3D arrangement of atoms in chiral molecules by comparing calculated and experimental spectra acs.org.
Mechanistic Screening Calculation of Activation Energies (Ea) Identification of the most energetically favorable reaction pathways. Provides insights into reaction mechanisms by comparing the relative rates of different hypothetical pathways nih.gov.
Electronic Structure Analysis Calculation of Molecular Orbitals (HOMO/LUMO) Understanding of electron distribution and frontier orbital energies. Relates the electronic properties of the molecule to its chemical reactivity and potential biological activity.
Geometry Optimization Energy Minimization Calculations Determination of the most stable three-dimensional structure of the molecule. Provides the foundational molecular geometry for further computational studies like docking and QSAR.

Structure Activity Relationship Sar Investigations of Chroman 4 One Derivatives

Influence of Substitution Patterns on Biological Efficacy

The chroman-4-one core, a privileged structure in medicinal chemistry, serves as a versatile scaffold for the development of biologically active molecules. nih.govnih.gov The wide range of biological activities exhibited by these compounds is largely defined by the substitution pattern on the scaffold. nih.gov

Substitutions at various positions on the chroman-4-one ring system have been shown to be critical for biological activity.

C-2 Position: The introduction of substituents at the C-2 position significantly impacts the biological activity of chroman-4-one derivatives. For instance, in the context of SIRT2 inhibition, an alkyl chain with three to five carbons at this position has been found to be crucial for high potency. nih.govnih.gov Branching of this alkyl chain in close proximity to the chroman-4-one ring can lead to a decrease in inhibitory activity. nih.govacs.org The introduction of bulky groups, such as a phenyl group, directly at the C-2 position can also diminish the inhibitory effect. nih.govacs.org However, the presence of a hydrophobic substituent at the C-2 position has been associated with enhanced antibacterial activities. nih.gov

C-3 Position: Modifications at the C-3 position also play a role in the biological profile of chroman-4-ones. For example, the introduction of a benzylidene group at C-3 has been explored for various therapeutic applications.

C-6 and C-8 Positions: Substituents on the aromatic ring of the chroman-4-one scaffold, specifically at the C-6 and C-8 positions, are vital for activity. Studies on SIRT2 inhibitors have revealed that larger, electron-withdrawing groups at these positions are favorable for potent inhibition. nih.govnih.gov The presence of a substituent at the C-6 position appears to be more critical for activity than a substituent at the C-8 position. nih.govacs.org In fact, the absence of substituents on the aromatic ring can lead to a complete loss of inhibitory activity. acs.org

C-7 Position: The effect of substituents at the C-7 position appears to be dependent on the specific biological target. For antibacterial activity, a hydroxyl group at the C-7 position has been identified as a determining factor for potency. nih.gov Conversely, in the context of SIRT2 inhibition, a study exploring a fluorinated substituent at the C-7 position showed only weak inhibitory activity. nih.govacs.org This suggests that the electronic properties of the substituent at this position can significantly alter the compound's efficacy.

The following table summarizes the observed effects of substitutions at different positions on the biological activity of chroman-4-one derivatives based on available research.

PositionSubstituent TypeObserved Effect on Biological ActivityReference
C-2Alkyl chain (3-5 carbons)Crucial for high SIRT2 inhibitory potency. nih.govnih.gov
C-2Branched alkyl chainDecreased SIRT2 inhibitory activity. nih.govacs.org
C-2Bulky groups (e.g., phenyl)Diminished SIRT2 inhibitory effect. nih.govacs.org
C-2Hydrophobic substituentEnhanced antibacterial activities. nih.gov
C-6, C-8Large, electron-withdrawing groupsFavorable for potent SIRT2 inhibition. nih.govnih.gov
C-6Substituent presenceMore critical for activity than at C-8. nih.govacs.org
C-7Hydroxyl groupDetermining factor for antibacterial activity. nih.gov
C-7Fluoro groupWeak SIRT2 inhibitory activity. nih.govacs.org

While specific and extensive research on the role of a dimethylamino moiety at the C-7 position of chroman-4-one is limited, some inferences can be drawn based on its electronic nature. The dimethylamino group is a strong electron-donating group. In studies of SIRT2 inhibitors, it has been observed that electron-rich chroman-4-ones are generally less potent inhibitors. nih.govacs.org For instance, a methoxy (B1213986) group, which is also an electron-donating group, at the C-6 position led to a decrease in inhibitory activity. acs.org This suggests that a 7-dimethylamino substituent might not be favorable for this particular biological target due to its electron-donating properties.

In the broader context of drug design, an amino group can participate in hydrogen bonding, which can be a crucial interaction with biological targets. The nitrogen atom can act as a hydrogen bond acceptor, and if protonated, the N-H group can act as a hydrogen bond donor. The presence of the dimethylamino group would also increase the polarity of that region of the molecule.

The length and nature of alkyl chains, particularly at the C-2 position, have a demonstrable impact on the biological efficacy of chroman-4-one derivatives. For SIRT2 inhibition, an optimal alkyl chain length of three to five carbons has been identified. nih.gov Shorter or longer chains can lead to a decrease in activity.

The introduction of heterofunctional groups can also modulate the activity. For example, incorporating a cyclic amine in a side chain has been shown to be favorable for acetylcholinesterase inhibition in certain chromenone derivatives. nih.gov

The electronic properties of the substituents on the aromatic ring of the chroman-4-one scaffold are a key determinant of biological activity.

Electron-Withdrawing Groups: For SIRT2 inhibition, electron-withdrawing groups at the C-6 and C-8 positions have been shown to be favorable for high potency. nih.govnih.gov For instance, replacing a chloro substituent with a nitro group (another electron-withdrawing group) at the C-6 position resulted in no significant change in activity, maintaining the inhibitory effect. acs.org

Electron-Donating Groups: Conversely, the introduction of electron-donating groups on the aromatic ring has been associated with a decrease in SIRT2 inhibitory activity. A notable example is the replacement of a chloro group at the C-6 position with a methoxy group, which led to a significant drop in inhibition. acs.org This finding supports the general observation that electron-rich chroman-4-ones are less potent as SIRT2 inhibitors. nih.govacs.org Given that the dimethylamino group is a strong electron-donating group, it is plausible that a 7-dimethylamino-chroman-4-one would exhibit lower activity against SIRT2.

The following table provides examples of the influence of electron-donating and electron-withdrawing groups on the SIRT2 inhibitory activity of chroman-4-one derivatives.

PositionSubstituentElectronic NatureEffect on SIRT2 InhibitionReference
C-6, C-8Chloro, BromoElectron-withdrawingFavorable for high potency nih.govnih.gov
C-6NitroElectron-withdrawingMaintained inhibitory activity acs.org
C-6MethoxyElectron-donatingDecreased inhibitory activity acs.org
C-7FluoroElectron-withdrawingWeak inhibitory activity nih.govacs.org

The carbonyl group at the C-4 position of the chroman-4-one scaffold is an essential feature for biological activity. It can act as a hydrogen bond acceptor, forming crucial interactions with biological targets. Studies have shown that any modification of the carbonyl group can lead to a significant loss of activity. acs.org For instance, reduction of the carbonyl group to a hydroxyl group in certain chroman-4-one derivatives resulted in a marked decrease in their SIRT2 inhibitory potency. This underscores the importance of the carbonyl group for maintaining the structural integrity and interaction capabilities of the molecule.

SAR in Enzyme Inhibition

The structure-activity relationships of chroman-4-one derivatives have been extensively studied in the context of enzyme inhibition, particularly against SIRT2 and cholinesterases.

For SIRT2 inhibition, the SAR can be summarized as follows:

An optimal alkyl chain length of three to five carbons at the C-2 position is required for high potency. nih.gov

Large, electron-withdrawing substituents at the C-6 and C-8 positions are favorable. nih.govnih.gov

The carbonyl group at the C-4 position is essential for activity. acs.org

Electron-donating groups on the aromatic ring generally lead to a decrease in activity. nih.govacs.org

In the case of cholinesterase inhibition, different structural features appear to be important. For a series of amino-7,8-dihydro-4H-chromenone derivatives, substitutions at the para position of a benzylidene moiety were found to be favorable for enhancing inhibitory activity against butyrylcholinesterase. nih.gov Furthermore, the presence of a cyclic amine and an ethoxy substituent was associated with potent acetylcholinesterase inhibition in benzylidene chroman-4-one derivatives. nih.gov

Sirtuin 2 (SIRT2) Inhibition

Chroman-4-one derivatives have been identified as a promising scaffold for the development of selective Sirtuin 2 (SIRT2) inhibitors. Structure-activity relationship (SAR) studies have revealed key structural features that govern their inhibitory potency and selectivity.

A series of substituted chroman-4-one and chromone (B188151) derivatives were synthesized and evaluated for their ability to inhibit SIRT1, SIRT2, and SIRT3. nih.gov The most potent inhibitors demonstrated high selectivity for SIRT2, with over 70% inhibition at a concentration of 200 μM, while showing less than 10% inhibition of SIRT1 and SIRT3 at the same concentration. nih.gov One of the most potent inhibitors identified was 6,8-dibromo-2-pentylchroman-4-one, with an IC₅₀ value of 1.5 μM. nih.govnih.govscispace.com

Key SAR findings indicate that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring are crucial for potent SIRT2 inhibition. nih.govnih.govscispace.comacs.org Specifically:

2-Position: An alkyl chain with three to five carbons in the 2-position is favorable for high potency. nih.govacs.org

6- and 8-Positions: Larger, electron-withdrawing substituents at these positions enhance inhibitory activity. nih.govnih.govscispace.comacs.org For instance, the presence of bromo groups at both positions, as seen in 6,8-dibromo-2-pentylchroman-4-one, contributes significantly to its high potency. nih.gov

Carbonyl Group: An intact carbonyl group at the 4-position is essential for potent inhibition. nih.govacs.org Even minor alterations to this group lead to a marked decrease in activity, highlighting a close relationship between the molecular structure and SIRT2 inhibitory activity. nih.gov

Further studies on 2-alkyl-chroman-4-ones confirmed that electron-withdrawing groups on the aromatic ring, the carbonyl group, and an alkyl side chain in the 2-position are critical for potent inhibitors. acs.org The introduction of heterofunctional groups to increase hydrophilicity, such as terminal hydroxyl, carboxylic acid, ester, and amide moieties in the 2-position alkyl side chain, was also explored. acs.org These modifications aimed to improve pharmacokinetic properties while retaining potent and selective SIRT2 inhibitory activity. acs.org

CompoundR₂R₆R₈SIRT2 Inhibition IC₅₀ (μM)
6,8-dibromo-2-pentylchroman-4-onePentylBrBr1.5

Aromatase Activity Modulation

Isoflavanone (B1217009) (3-phenylchroman-4-one) derivatives have been investigated as potential aromatase inhibitors, a key target in the treatment of hormone-dependent breast cancer. nih.gov The design of these inhibitors focuses on interactions with the hydrophobic active site of the aromatase enzyme. nih.gov

Structural modifications on the A and B rings of the isoflavanone core have yielded compounds with significant inhibitory effects. nih.gov Key findings from these studies include:

Hydrophobicity: The aromatase active site is highly hydrophobic, making hydrophobic groups like aromatic rings favorable for enhanced binding. nih.gov

Carbonyl Group Interaction: The carbonyl oxygen atom of the isoflavanone can coordinate with the heme iron in the aromatase active site, a crucial interaction for inhibition. nih.gov

Substitutions on Ring B: The nature and flexibility of substituents on the 4'-position of the B-ring significantly impact activity. For example, 3-(4-phenoxyphenyl)chroman-4-one (IC₅₀ = 2.4 μM) is a potent inhibitor, likely due to the flexibility imparted by the oxygen bridge, allowing for favorable π–π stacking interactions. nih.gov In contrast, the more rigid 3-(4-biphenyl)chroman-4-one was found to be inactive. nih.gov

Substitutions on Ring A: A methoxy group at the 6-position of the A-ring, as in 6-methoxy-3-phenylchroman-4-one, resulted in potent aromatase inhibition with an IC₅₀ value of 0.26 μM. nih.gov The introduction of a benzo group on the A ring, as in 5,6-benzoisoflavanone, also showed interaction with the enzyme's active site. nih.gov

Heterocyclic B-Rings: Replacing the phenyl B-ring with a pyridine (B92270) ring, as in 3-(pyridin-3-yl)chroman-4-one, also resulted in a compound with an IC₅₀ of 5.8 μM. nih.gov

These findings suggest that the isoflavanone scaffold is a viable starting point for developing novel aromatase inhibitors, with potency being highly dependent on the specific substitution patterns on both the A and B rings. nih.gov

CompoundSubstitutionAromatase Inhibition IC₅₀ (μM)
6-methoxy-3-phenylchroman-4-one6-methoxy on A-ring0.26
3-(4-phenoxyphenyl)chroman-4-one4'-phenoxy on B-ring2.4
3-(pyridin-3-yl)chroman-4-onePyridin-3-yl as B-ring5.8

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Chroman-4-one derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.

In one study, benzylidene chroman-4-one derivatives demonstrated potent activity against AChE, with IC₅₀ values ranging from 0.122 μM to 0.207 μM. nih.gov The structure-activity relationships indicated that a cyclic amine and an ethoxy substituent were most favorable for potency. nih.gov Docking studies suggested that the chromenone ring of these compounds orients towards the peripheral anionic site (PAS) of AChE, while a piperine (B192125) moiety occupies the catalytic anionic site (CAS). nih.gov

Another study focused on amino-7,8-dihydro-4H-chromenone derivatives. nih.gov The SAR analysis revealed that these compounds were generally more potent and selective inhibitors of BuChE compared to AChE. nih.gov Key takeaways from this study include:

Substitutions at R¹: Substitutions at this position were generally beneficial for enhancing AChE inhibitory activity. nih.gov

Substitutions at R² and R³: Substitutions at the R² position alone or at the R³ position were unfavorable for AChE inhibition. nih.gov

BuChE Inhibition: Substitutions at both the R¹ and R² positions favored BuChE inhibition, while substitutions at the R³ position resulted in lower potency. nih.gov

One of the most potent compounds, 4k , exhibited an IC₅₀ of 0.65 ± 0.13 µM against BuChE and displayed a competitive-type inhibition. nih.gov

Compound SeriesTarget EnzymeKey SAR FindingsPotency Range (IC₅₀)
Benzylidene chroman-4-onesAChECyclic amine and ethoxy substituents are favorable.0.122 μM to 0.207 μM nih.gov
Amino-7,8-dihydro-4H-chromenonesBuChE > AChER¹ and R² substitutions favor BuChE inhibition. R¹ substitutions favor AChE inhibition.Compound 4k (BuChE): 0.65 ± 0.13 µM nih.gov

Human Carbonic Anhydrase (hCA) I/II Inhibition

Chromene-containing aromatic sulfonamides have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cytosolic hCA I and hCA II.

A study on a series of these derivatives revealed that they generally showed better activity against hCA II than hCA I. nih.gov The structure-activity relationships (SAR) for these compounds provided several insights:

hCA I Inhibition: Derivatives of 4-oxo-N-(4-sulfamoylphenethyl)chroman-2-carboxamide were generally more potent hCA I inhibitors than their 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide and 4-oxo-N-(4-sulfamoylbenzyl)chroman-2-carboxamide counterparts. nih.gov The presence of methyl groups at positions 7 and 8 of the 4H-chromen-4-one moiety was beneficial for inhibitory activity in the sulfamoylphenethyl series. nih.gov

hCA II Inhibition: Two compounds, 5f and 6f , exhibited excellent activity against hCA II, with Kᵢ values of 9.3 nM and 7.5 nM, respectively, which were more potent than the reference drug acetazolamide (B1664987) (AAZ) (Kᵢ = 12.1 nM). nih.gov The SAR revealed that a methyl group at position 7 of the 4H-chromen-4-one ring, as well as a CH₂CH₂ linker between the 4-oxo-4H-chromene-2-carboxamide and the benzensulfonamide moiety (as in 6f ), was beneficial for hCA II inhibitory activity. nih.gov The presence of a 6-Cl, 7-Me substitution on the 4H-chromen-4-one moiety of sulfamoylphenyl derivatives was found to be very negative for hCA II inhibitory activity. nih.gov

CompoundhCA I Kᵢ (nM)hCA II Kᵢ (nM)Key Structural Features
5f -9.37,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide
6f -7.57-methyl-4-oxo-N-(4-sulfamoylphenethyl)chroman-2-carboxamide
6d -16.64-oxo-N-(4-sulfamoylphenethyl)chroman-2-carboxamide
Acetazolamide (AAZ)-12.1Reference Drug

Monoamine Oxidase (MAO) A/B Inhibition

Derivatives of chroman-4-one have been investigated for their potential to inhibit monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes that are targets for the treatment of neurological disorders. researchgate.netjournaljpri.com

One study reported a series of homoisoflavonoids as inhibitors of human MAO-A and MAO-B. researchgate.net The most potent and selective hMAO-B inhibitors from this series were compounds 32 and 33 , with IC₅₀ values of 8.61 nM and 8.51 nM, respectively, which were more potent than the reference drug selegiline. researchgate.net

Another study involved the synthesis of chalcones and Schiff bases of 7-hydroxy-3-formyl chromen-4-one and their evaluation for hMAO inhibitory activity. journaljpri.com The inhibitory activity was determined by measuring the production of H₂O₂ from p-tyramine, a common substrate for both hMAO-A and hMAO-B. journaljpri.com

A review of chromone-based MAO-B inhibitors highlighted several SAR insights:

Substitutions on Phenyl Ring: Adding different substituents to the phenyl ring or the chromone moiety generally improved hMAO-B activity compared to unsubstituted compounds. nih.gov

Position of Substituents: A bromine substitution at the R₄ position of the chromone, combined with a fluorine substitution at the R₂ position of the phenyl ring, was found to be effective in inhibiting MAOs. nih.gov

Methyl Group: The introduction of a methyl group at the R₄ position also showed better activity than other analogs. nih.gov

Chromane-2,4-diones: These derivatives were found to be specific MAO-B inhibitors, with one compound exhibiting an IC₅₀ value of 0.638 μM. nih.gov Elongation of the side chain from phenyl to benzyl (B1604629) increased MAO-B inhibition. nih.gov

Compound SeriesTarget EnzymeKey SAR FindingsPotency Range (IC₅₀)
HomoisoflavonoidshMAO-BSelective and potent inhibition.8.51 nM - 8.61 nM researchgate.net
Chromane-2,4-dionesMAO-BSpecific inhibitors; side chain elongation affects activity.0.638 μM - 16.66 µM nih.gov

Protein Kinase (PKC, CK-2, PIM-1, DAPK-1, CDK) Modulation

One study focused on the development of C2-functionalized chromen-4-one derivatives as inhibitors of p38α mitogen-activated protein kinase (MAPK) signaling to mitigate neutrophilic inflammatory responses. nih.gov In this research, N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide derivatives emerged as robust inhibitors of superoxide (B77818) anion generation and elastase release in activated human neutrophils, with IC₅₀ values in the single-digit micromolar range. nih.gov

A representative compound, 15b , was found to exert its anti-inflammatory effects by blocking the p38α MAPK signaling cascade. nih.gov This was evidenced by a significant reduction in the phosphorylation of p38α MAPK and its downstream target MK2 in neutrophils treated with the compound. nih.gov Notably, this inhibitory effect was specific, as there was no apparent impact on the phosphorylation levels of other kinases such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and protein kinase B (AKT). nih.gov

This research provides a novel chemical scaffold for the development of targeted inhibitors of the p38α MAPK pathway, indicating the potential of the chromen-4-one core in modulating specific protein kinase activities. nih.gov

α-Glucosidase and Tyrosinase Inhibition

α-Glucosidase Inhibition

Novel chromone-isatin derivatives have been synthesized and evaluated for their inhibitory activity against yeast α-glucosidase. nih.gov All tested compounds in this series exhibited excellent to potent inhibitory activity, with IC₅₀ values ranging from 3.18 ± 0.12 μM to 16.59 ± 0.17 μM, significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ = 817.38 ± 6.27 μM). nih.gov

The most active compound, 6j , which features a hydroxyl group at the 7-position of the chromone ring and a 4-bromobenzyl group at the N1-position of the isatin (B1672199) moiety, had an IC₅₀ of 3.18 ± 0.12 μM. nih.gov Molecular docking studies were performed to understand the binding interactions of the most active analogs with the α-glucosidase enzyme, suggesting that this class of compounds holds potential for the development of anti-diabetic agents. nih.gov

Tyrosinase Inhibition

A series of 4-chromanone (B43037) derivatives were synthesized and investigated for their ability to inhibit mushroom tyrosinase activity. koreascience.kr Among these, (E)-3-(4-hydroxybenzylidene)chroman-4-one (MHY1294 ) was found to be a more potent inhibitor of tyrosinase than the well-known inhibitor kojic acid. koreascience.kr

MHY1294 exhibited an IC₅₀ value of 5.1 ± 0.86 μM, compared to 14.3 ± 1.43 μM for kojic acid. koreascience.kr Kinetic studies revealed that MHY1294 acts as a competitive inhibitor at the catalytic site of tyrosinase and shows a greater binding affinity than kojic acid. koreascience.kr Furthermore, MHY1294 effectively inhibited melanin (B1238610) synthesis and intracellular tyrosinase activity in B16F10 melanoma cells, indicating its potential as a whitening agent in cosmetics and a pharmacological agent for hyperpigmentation. koreascience.kr

Target EnzymeCompound Series/NameKey SAR FindingsPotency (IC₅₀)
α-GlucosidaseChromone-isatin derivatives7-OH on chromone and 4-bromobenzyl on isatin are favorable.3.18 ± 0.12 μM (for 6j ) nih.gov
Tyrosinase(E)-3-(4-hydroxybenzylidene)chroman-4-one (MHY1294 )Competitive inhibitor with higher binding affinity than kojic acid.5.1 ± 0.86 μM koreascience.kr

SAR in Cellular Pathway Modulation

The chroman-4-one nucleus can be chemically modified at various positions to enhance or alter its biological effects. Structure-activity relationship (SAR) studies help to elucidate how these modifications influence interactions with biological targets and subsequent cellular responses.

The antioxidant potential of chroman-4-one derivatives is closely linked to their molecular structure. Generally, the presence of hydroxyl (-OH) groups on the aromatic ring is a key determinant of antioxidant and radical scavenging activity. For instance, studies on related flavonoid structures demonstrate that the number and position of hydroxyl groups are critical for their capacity to neutralize free radicals. core.ac.uk

Studies on similar heterocyclic systems have shown that various substitutions can modulate antioxidant capacity, which is often evaluated using methods like the DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging assay. core.ac.ukresearchgate.net

Table 1: SAR Highlights for Antioxidant Activity of Chroman-4-one Analogs

Substitution Position Favorable Group for Activity Effect
7 Hydroxyl (-OH) Potent inhibition of lipid peroxidation. researchgate.net
General Phenolic Hydroxyls Key for radical scavenging. core.ac.uk

This table summarizes general SAR findings for the broader class of chroman-4-one derivatives based on available literature.

The substitution pattern on the chroman-4-one ring system significantly impacts its anti-inflammatory properties. Research on related chromone and coumarin (B35378) structures indicates that substituents on the benzene (B151609) ring play a crucial role in modulating activity.

For instance, studies on chromone derivatives have shown that a methoxy group at the 7-position can greatly impact anti-inflammatory effects by inhibiting superoxide anion generation in neutrophils. nih.gov This suggests that the electronic nature of the substituent at this position is important. The dimethylamino group is a strong electron-donating group, which could influence the anti-inflammatory profile. SAR studies of coumarin derivatives have also found that substitutions at the 7-position, often with hydroxyl groups, are common in compounds with potent anti-inflammatory activity. nih.gov

Some novel chroman derivatives have been screened for their ability to inhibit TNF-α-induced expression of ICAM-1, a key process in inflammation. rsc.org These studies have established that factors like chain length and branching of substituents can have significant effects on inhibitory activities. rsc.org

Table 2: Influence of Substituents on Anti-inflammatory Activity

Compound Class Position Favorable Substituent Feature Reference
Chromones 7 Methoxy group nih.gov
Coumarins 7 Hydroxy group nih.gov

This table presents SAR data from related heterocyclic compounds to infer potential relationships for 7-substituted chroman-4-ones.

Chroman-4-one derivatives have been investigated for their antiproliferative properties in various cancer cell lines. The activity of these compounds is highly dependent on the nature and position of substituents on the chroman-4-one core.

SAR studies have revealed that electron-withdrawing groups, such as halogens (bromo, chloro), at the 6- and 8-positions of the chroman-4-one ring are favorable for potent inhibitory activity against SIRT2, an enzyme implicated in cell cycle regulation and cancer. nih.govacs.org Conversely, electron-rich chroman-4-ones are generally less potent as SIRT2 inhibitors. nih.gov A study that explored a fluorine substituent at the 7-position noted only weak inhibitory activity, suggesting that the properties of the substituent at this position are critical. nih.gov

Certain chroman-4-one derivatives have demonstrated antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines. researchgate.netacs.org The potency of these effects often correlates with their enzymatic inhibition, for example, of SIRT2. researchgate.netacs.org This inhibition can lead to an increase in the acetylation of α-tubulin, indicating a likely mechanism of action within the cancer cells. acs.org The development of functionalized 2-alkyl substituted chroman-4-ones has been a key strategy in creating selective inhibitors for enzymes like SIRT2. gu.se

Table 3: Antiproliferative Activity of Selected Chroman-4-one Derivatives

Cell Line Compound Type Key SAR Feature Effect
MCF-7 (Breast Cancer) 2,6,8-trisubstituted chroman-4-one Correlates with SIRT2 inhibition potency Antiproliferative. acs.org
A549 (Lung Cancer) 2,6,8-trisubstituted chroman-4-one Correlates with SIRT2 inhibition potency Antiproliferative. acs.org
General 6- and 8-positions Larger, electron-withdrawing groups Favorable for SIRT2 inhibition. nih.govacs.org

This table summarizes findings on the antiproliferative effects of substituted chroman-4-ones.

Conformational Flexibility and Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity. Chroman-4-one and its derivatives possess a degree of conformational flexibility due to the non-planar nature of the dihydropyranone ring. The specific arrangement of atoms that a molecule adopts when it binds to its biological target is known as the bioactive conformation.

Identifying this bioactive conformation is a key goal in drug design. Even minor structural alterations, such as the addition or modification of a substituent, can markedly affect the activity of chroman-4-one compounds by altering their preferred conformation. nih.gov Computational methods, such as molecular mechanics (MM), are used to perform conformational searches to identify low-energy conformations that are likely to be biologically relevant. gu.se

Mechanisms of Action at the Molecular and Cellular Level

Target-Specific Molecular Interactions

The affinity and selectivity of a molecule for its biological target are rooted in the precise three-dimensional interplay of various intermolecular forces. For the chroman-4-one scaffold, these interactions include hydrogen bonding, hydrophobic effects, π-π stacking, and potential covalent linkages.

Hydrogen Bonding Networks

Hydrogen bonds are critical for the specific recognition and binding of ligands to protein active sites. The 7-Dimethylamino-chroman-4-one structure possesses several key functional groups capable of participating in these networks. The carbonyl oxygen at the C4 position and the ether oxygen within the pyran ring are potent hydrogen bond acceptors.

While direct studies on this compound are not extensively available, research on the related compound, 7-dimethylamino-4-hydroxycoumarin, highlights the role of the dimethylamino group. This electron-donating group can enhance the resonance of the molecule, potentially strengthening the hydrogen-bonding capacity of other atoms in the structure. researchgate.net In a protein's active site, these acceptor sites on the chroman-4-one core could form crucial hydrogen bonds with amino acid residues that act as hydrogen donors, such as serine, threonine, or lysine (B10760008), thereby anchoring the molecule in a specific orientation.

Hydrophobic and π-π Stacking Interactions

The fused benzene (B151609) ring of the chroman-4-one core provides a significant aromatic surface area, making it amenable to both hydrophobic and π-π stacking interactions.

Hydrophobic Interactions: These interactions are fundamental to the binding of many drugs and occur when nonpolar surfaces associate in an aqueous environment to minimize their disruptive effect on the hydrogen-bonding network of water. The bicyclic core of this compound is largely hydrophobic and can favorably interact with nonpolar pockets within a protein's binding site, which are often lined with amino acids like valine, leucine, and isoleucine.

π-π Stacking Interactions: The aromatic ring of the chroman-4-one scaffold can engage in π-π stacking with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. These interactions, which involve the attractive, noncovalent forces between electron-rich π systems, are crucial for stabilizing the ligand-protein complex.

Molecular docking studies of certain C7-substituted chromanones designed as monoamine oxidase B (MAO-B) inhibitors have suggested that these non-covalent interactions are key to their binding within the enzyme's active site. rsc.org

Covalent Bonding Considerations (e.g., FAD cofactor in MAO)

Monoamine oxidases (MAOs) are a family of enzymes that contain a covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for their catalytic activity. nih.govst-andrews.ac.uk Many potent enzyme inhibitors, particularly those targeting MAO, function by forming an irreversible covalent bond with this FAD cofactor. st-andrews.ac.uk This mechanism involves the inhibitor modifying the FAD, often at the N5 position of the isoalloxazine ring, leading to permanent inactivation of the enzyme. st-andrews.ac.uk

While some chromanone derivatives have been developed as potent and reversible inhibitors of MAO-B rsc.org, the broader class of chromone-based molecules has been investigated for MAO inhibition. nih.gov The potential for a chroman-4-one derivative to act as an irreversible inhibitor would depend on its chemical reactivity and its ability to be processed by the enzyme into a reactive intermediate capable of attacking the FAD cofactor. Research on the specific covalent bonding potential of this compound with FAD is not currently available in the cited literature.

Enzymatic Inhibition Mechanisms

The interaction between an inhibitor and an enzyme can be classified into several modes, primarily distinguished by how the inhibitor affects the enzyme's interaction with its natural substrate.

Competitive vs. Non-Competitive Inhibition Modes

The distinction between competitive and non-competitive inhibition is a cornerstone of enzyme kinetics and pharmacology. knyamed.comaatbio.com

Competitive Inhibition: In this mode, the inhibitor molecule typically resembles the substrate and binds to the enzyme's active site, directly competing with the substrate. aatbio.comjackwestin.comlibretexts.org The inhibition can be overcome by increasing the concentration of the substrate. For chroman-4-one derivatives acting as MAO-B inhibitors, molecular docking studies suggest binding within the active site, which is characteristic of a competitive inhibition mechanism. rsc.org

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme distinct from the active site, known as an allosteric site. knyamed.comjackwestin.com This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency without preventing the substrate from binding. aatbio.com This type of inhibition cannot be surmounted by increasing the substrate concentration.

The following table summarizes the key differences between these two primary modes of reversible enzyme inhibition.

FeatureCompetitive InhibitionNon-Competitive Inhibition
Inhibitor Binding Site Active SiteAllosteric Site (different from active site)
Structural Similarity Inhibitor often resembles the substrateInhibitor does not resemble the substrate
Effect on Vmax Vmax is unchangedVmax is decreased
Effect on Km Km is increasedKm is unchanged
Overcoming Inhibition Can be overcome by high substrate concentrationCannot be overcome by substrate concentration

Data sourced from multiple references. knyamed.comaatbio.comlibretexts.org

Studies on various chroman-4-one derivatives have identified them as inhibitors of several enzymes, including sirtuin 2 (SIRT2) and MAO-B. nih.govrsc.org For C7-substituted chromanones targeting MAO-B, the evidence points towards a selective and reversible inhibition, likely competitive in nature. rsc.org

Allosteric Modulation

Allosteric modulation occurs when a ligand binds to an allosteric site on a protein, inducing a conformational change that alters the protein's activity. Non-competitive inhibition is a form of allosteric modulation where the modulator inhibits enzyme function. jackwestin.com While the chroman-4-one scaffold is versatile and found in compounds with many biological activities nih.gov, there is no specific evidence in the reviewed literature to suggest that this compound or its close derivatives function as allosteric modulators. Further research would be required to investigate this potential mechanism.

Active Site and Peripheral Anionic Site (PAS) Binding

The chroman-4-one scaffold, the core structure of this compound, has been shown to interact with enzymes that possess a deep, narrow gorge leading to the active site, such as acetylcholinesterase (AChE). Docking studies of similar chromen-4-one derivatives have revealed a dual binding mechanism where the molecule can occupy both the catalytic anionic site (CAS) at the base of the gorge and the peripheral anionic site (PAS) near the entrance. nih.gov

The chromenone ring itself is often oriented towards the PAS, a region crucial for the initial binding of substrates and allosteric modulation of the enzyme. nih.gov Key residues within the PAS, such as Asp70, can form hydrogen bond interactions with the inhibitor. nih.gov Concurrently, other parts of the molecule can extend down the gorge to interact with the CAS. nih.gov In some inhibitor complexes, the binding is facilitated by significant structural changes in key amino acid residues, such as Trp286 in acetylcholinesterase. acs.org The interaction with the PAS is significant as it can interfere with the normal catalytic function of the enzyme and is a key target in drug design. nih.gov

Signaling Pathway Modulation

Induction of Apoptosis Pathways

Derivatives of the chroman-4-one and related chromene scaffolds are known to induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. nih.govplos.org The mechanism often involves the intrinsic, or mitochondria-dependent, pathway, which is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. plos.orgyoutube.com This family includes both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (like Bax). youtube.comnih.gov

The induction of apoptosis by these compounds is often characterized by a shift in the delicate balance between these opposing proteins. nih.gov Studies on related compounds show an upregulation of the pro-apoptotic Bax protein and a downregulation of the anti-apoptotic Bcl-2 protein. nih.govnih.gov The resulting increase in the Bax/Bcl-2 ratio is a key indicator of apoptotic signaling. nih.gov

This altered ratio leads to the destabilization of the mitochondrial membrane. nih.gov The Bax protein can form pores in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. youtube.com This event triggers a cascade of caspase activation, ultimately leading to the execution phase of apoptosis, characterized by DNA fragmentation and cell death. nih.govnih.gov

ProteinRole in ApoptosisEffect of Chroman-4-one Derivatives
Bcl-2 Anti-apoptotic (inhibits apoptosis)Downregulation
Bax Pro-apoptotic (promotes apoptosis)Upregulation
p53 Tumor suppressor, can activate BaxUpregulation / Activation
Caspases Executioner proteins of apoptosisActivation

Cell Cycle Perturbation

Compounds based on the chroman-4-one structure can halt the proliferation of cancer cells by inducing cell cycle arrest. plos.org This arrest prevents cells from progressing through the phases of division (G1, S, G2, M), effectively stopping tumor growth. nih.gov Studies on various flavanone (B1672756) and chromanone derivatives have shown the ability to cause arrest at different phases, including the G0/G1 and G2/M checkpoints. plos.orgnih.gov

A primary mechanism for this effect is the modulation of the p53-p21 signaling pathway. nih.gov The tumor suppressor protein p53, often called the "guardian of the genome," can be activated in response to cellular stress. nih.govyoutube.com Once activated, p53 can induce the expression of the cyclin-dependent kinase (CDK) inhibitor p21. nih.govembopress.org

The p21 protein then binds to and inhibits cyclin-CDK complexes, which are the engines that drive the cell cycle forward. nih.gov For instance, inhibition of Cyclin D1/CDK4/6 complexes can result in the hypophosphorylation of the Retinoblastoma (Rb) protein, leading to arrest in the G1 phase. plos.org By upregulating key inhibitors like p21, chroman-4-one derivatives can effectively apply the brakes to cell cycle progression. plos.org

Cell Cycle PhaseKey RegulatorsEffect of Chroman-4-one Derivatives
G1 Arrest p53, p21, Cyclin D1, CDK4, CDK6Upregulation of p53/p21, downregulation of Cyclin D1/CDKs
G2/M Arrest Cyclin B, CDK1Modulation of Cyclin B/CDK1 levels

Effects on Protein Deacetylation (e.g., Sirt2 substrates)

The chroman-4-one scaffold is a recognized inhibitor of Sirtuin 2 (SIRT2), a member of the sirtuin family of proteins. acs.orgnih.gov Sirtuins are class III histone deacetylases (HDACs) that play crucial roles in various cellular processes by removing acetyl groups from lysine residues on both histone and non-histone proteins, using NAD+ as a cosubstrate. nih.govnih.gov

Specifically, chroman-4-one derivatives have been developed as potent and highly selective inhibitors of SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.govcancer.gov The inhibition of SIRT2's deacetylase activity leads to the hyperacetylation of its protein substrates. nih.gov A well-known substrate of SIRT2 is α-tubulin; increased acetylation of α-tubulin due to SIRT2 inhibition has been linked to antiproliferative effects in cancer cells. acs.orgnih.gov

The potency of these inhibitors is influenced by the substitution pattern on the chroman-4-one ring, with research indicating that modifications at the 2-, 6-, and 8-positions can be crucial for high potency. nih.gov The inhibitory activity of these compounds correlates with their ability to reduce cancer cell proliferation in cell lines such as breast cancer (MCF-7) and lung carcinoma (A549), suggesting that SIRT2 is a direct target. acs.orgnih.gov

Compound TypeTarget EnzymePotency (IC50)Key Substrate
6,8-dibromo-2-pentylchroman-4-oneSIRT21.5 µMα-tubulin
Trisubstituted 2-alkyl-chroman-4-onesSIRT2Low micromolar rangeα-tubulin

Derivatization Strategies and Analogue Development

Synthesis of Novel Functionalized Chroman-4-one Derivatives

The functionalization of the chroman-4-one skeleton is a pivotal aspect of medicinal chemistry, enabling the exploration of structure-activity relationships and the optimization of lead compounds. nih.govrsc.org Methodologies for these syntheses often involve multi-step reactions that allow for the introduction of a wide range of chemical moieties at various positions of the chroman-4-one ring system. researchgate.netijrpc.com

The introduction of heterocyclic rings onto the chroman-4-one framework can significantly influence the biological activity and pharmacokinetic profile of the resulting derivatives. While specific examples for the 7-dimethylamino-chroman-4-one are not extensively documented, general synthetic strategies for incorporating heterocycles into the broader chromone (B188151) and chroman-4-one classes are well-established. For instance, chromones have been modified with seven-membered heterocycles, such as azepane and 1,4-oxazepane, primarily at the 2-position through nucleophilic substitution reactions.

In one approach, the synthesis of thiazole-containing chromone derivatives has been achieved through the Algar-Flynn-Oyamada reaction. This method involves the condensation of 5-formylthiazoles with a 2-hydroxyacetophenone (B1195853) to form hetarylpropenones, which then undergo cyclization to yield the final chromone product. Such strategies could potentially be adapted for this compound to generate novel derivatives with unique biological properties.

The addition of alkyl and aryl groups to the chroman-4-one scaffold is a common strategy to modulate lipophilicity and steric bulk, which can in turn affect target binding and cellular permeability. A variety of synthetic methods have been developed for the alkylation and arylation of the chroman-4-one core.

One notable method for the synthesis of 3-(arylmethyl)chroman-4-ones involves a visible-light-driven, metal-free photoredox-neutral alkene acylarylation. This reaction utilizes readily available cyanoarenes and proceeds under mild conditions. While this specific methodology has been applied to the synthesis of homoisoflavonoids, its principles could be extended to the derivatization of this compound.

Furthermore, the synthesis of 2-alkyl-substituted chroman-4-ones can be achieved through a base-promoted aldol (B89426) condensation between a substituted 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde, followed by an intramolecular oxa-Michael ring closure. nih.govacs.org Microwave-assisted synthesis has been shown to be an efficient way to produce these derivatives in moderate to good yields. nih.gov

A summary of representative synthetic approaches for introducing substituents to the chroman-4-one core is presented in the table below.

Substitution Position Synthetic Strategy Reactants Key Features
2-positionAldol Condensation & oxa-Michael Addition2'-hydroxyacetophenone, AldehydeMicrowave-assisted, efficient
3-positionVisible-light-driven AcylarylationCyanoarene, AlkeneMetal-free, mild conditions

The replacement of the oxygen atom in the chroman-4-one ring with other chalcogens, such as sulfur, can lead to analogues with distinct electronic and conformational properties. Thiochroman-4-ones, the sulfur analogues of chroman-4-ones, are of particular interest. nih.gov

The synthesis of thiochroman-4-ones can be achieved through several routes. A common method involves the reaction of a thiophenol with an α,β-unsaturated acid or a β-halopropionic acid to form a 3-(phenylthio)propanoic acid intermediate. This intermediate then undergoes intramolecular Friedel-Crafts acylation to yield the thiochroman-4-one (B147511) ring system. Various catalysts, including sulfuric acid, methanesulfonic acid, or a combination of oxalyl chloride and tin chloride, can be used to facilitate the cyclization. nih.gov

An alternative one-step synthesis involves the direct reaction of a thiophenol with an α,β-unsaturated acid in the presence of an acid catalyst, although this method may result in lower yields. The general synthetic scheme for the preparation of thiochroman-4-ones is depicted below.

Starting Materials Intermediate Reaction Conditions for Cyclization Product
Thiophenol, α,β-unsaturated acid3-(phenylthio)propanoic acidH₂SO₄ or CH₃SO₃HThiochroman-4-one
Thiophenol, β-halopropionic acid3-(phenylthio)propanoic acid(COCl)₂ then SnCl₄Thiochroman-4-one

Scaffold-Based Design and Peptidomimetics

The chroman-4-one framework is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile scaffold for the development of ligands for a variety of biological targets. nih.govresearchgate.net This has led to its use in scaffold-based design, particularly for the creation of peptidomimetics. gu.se

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. semanticscholar.orgnih.govnih.govbenthamscience.com The rigid structure of the chroman-4-one scaffold can be used to orient amino acid side chains in a specific spatial arrangement, thereby mimicking the conformation of a peptide's secondary structure, such as a β-turn. gu.se

Conjugation with Other Pharmacophores

The conjugation of a this compound moiety with other known pharmacophores is a promising strategy for the development of hybrid molecules with potentially synergistic or novel biological activities. This approach, often referred to as drug repositioning or combination therapy at the molecular level, can lead to compounds with improved efficacy, reduced side effects, or the ability to overcome drug resistance.

While specific examples of such conjugates involving this compound are not extensively reported, the general concept is widely applied in drug discovery. For instance, a chroman-4-one derivative could be linked to an anticancer agent to enhance its targeting to cancer cells or to improve its solubility and pharmacokinetic profile. The 7-dimethylamino group could be a suitable attachment point for a linker, or it could be part of the recognition motif for a specific biological target.

The design of such conjugates requires careful consideration of the linker, which should be stable under physiological conditions but may be cleavable at the target site. The choice of the other pharmacophore would depend on the desired therapeutic application.

Fluorescent Probes Derived from Chroman-4-ones

The 7-dimethylamino group is a strong electron-donating group, which makes the this compound scaffold an excellent candidate for the development of fluorescent probes. The fluorescence properties of such compounds are often sensitive to their local environment, making them useful for sensing and imaging applications.

The design of fluorescent probes based on the chroman-4-one scaffold often involves the principles of photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). In an ICT-based probe, the 7-dimethylamino group acts as an electron donor, and the carbonyl group at the 4-position acts as an electron acceptor. Upon excitation with light, an electron is transferred from the donor to the acceptor, resulting in a large Stokes shift and environment-sensitive fluorescence.

Derivatives of 7-aminocoumarin, a structurally related compound, have been successfully used as fluorescent probes for the detection of various analytes in biological systems. These probes often exhibit changes in their fluorescence intensity or emission wavelength upon binding to the target analyte. Similarly, this compound derivatives could be designed to act as fluorescent probes for ions, small molecules, or biomacromolecules. For example, the introduction of a specific recognition moiety at another position of the chroman-4-one ring could lead to a turn-on or ratiometric fluorescent response in the presence of the target.

The table below summarizes the key features of fluorescent probes that could be derived from this compound.

Probe Design Principle Key Structural Features Potential Applications
Intramolecular Charge Transfer (ICT)Electron donor (7-dimethylamino), Electron acceptor (4-carbonyl)Sensing solvent polarity, viscosity, and binding to biomacromolecules
Photoinduced Electron Transfer (PET)Fluorophore (this compound), Receptor, Spacer"Turn-on" or "turn-off" sensing of ions and small molecules

Future Directions in Research on 7 Dimethylamino Chroman 4 One and Analogues

Exploration of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of chroman-4-one derivatives is a well-established field, but future research will prioritize methods that are more efficient, cost-effective, and environmentally benign. researchgate.netresearchgate.net Traditional multi-step syntheses are gradually being replaced by innovative strategies that reduce waste, energy consumption, and the use of hazardous reagents.

Key future directions include:

Cascade Radical Reactions: These reactions, which form multiple chemical bonds in a single operation, are highly efficient. rsc.org Recent developments have focused on metal-free cascade radical annulation and cyclization processes, often using simple oxidants like (NH₄)₂S₂O₈. mdpi.comresearchgate.net This approach allows for the direct synthesis of complex, functionalized chroman-4-ones from readily available starting materials. rsc.org

Photoredox Catalysis: The use of visible light to promote chemical reactions is a cornerstone of green chemistry. acs.orgnih.gov Novel protocols using visible-light photoredox catalysis enable the synthesis of substituted chroman-4-ones under mild conditions, offering high functional group tolerance. acs.org This methodology avoids the need for high temperatures or harsh reagents.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner products compared to conventional heating. nih.govacs.org This technique has been effectively used for the one-step synthesis of 2-alkyl-chroman-4-ones through base-mediated aldol (B89426) condensation and intramolecular cyclization. nih.gov

Mild Condition Syntheses: Methodologies are being developed that avoid harsh conditions altogether. For example, zinc-mediated cascade reactions have been used to synthesize 2-alkyl-substituted chroman-4-ones without the need for heat, light, or heavy metals, showcasing a move towards more sustainable synthetic chemistry. rsc.org

Table 1: Comparison of Synthetic Approaches for Chroman-4-one Derivatives
ApproachKey FeaturesAdvantagesReference Example
Traditional MethodsMulti-step reactions, often requiring harsh conditions (e.g., strong acids/bases, high temperatures).Well-established and understood.Classical intramolecular Friedel-Crafts cyclization.
Cascade Radical ReactionsSingle-step formation of multiple bonds; can be metal-free.High atom economy, reduced steps, increased efficiency.Synthesis of ester-containing chroman-4-ones from 2-(allyloxy)arylaldehydes and oxalates. mdpi.com
Photoredox CatalysisUses visible light as an energy source to drive reactions.Mild reaction conditions, high functional group tolerance, sustainable.Tandem radical addition/cyclization of alkenyl aldehydes. acs.org
Microwave-Assisted SynthesisUses microwave irradiation for rapid heating.Drastically reduced reaction times, often improved yields.One-step base-mediated aldol condensation/cyclization. nih.gov

Advanced Spectroscopic and Computational Techniques for Comprehensive Characterization

To fully understand the structure-activity relationships of 7-Dimethylamino-chroman-4-one and its analogues, advanced characterization techniques are indispensable. Future research will increasingly integrate sophisticated spectroscopic methods with high-level computational chemistry to provide a complete picture of these molecules at an electronic and structural level.

Spectroscopic Analysis: While standard techniques like NMR and IR spectroscopy are routine, future work will leverage more advanced methods. mdpi.comias.ac.in Two-dimensional NMR (2D-NMR) techniques will be crucial for unambiguously assigning the complex structures of novel analogues. High-resolution mass spectrometry (HRMS) will confirm elemental compositions, and X-ray photoelectron spectroscopy (XPS) can be used to study surface chemistry and elemental states. unizar-csic.es

Computational Chemistry: Density Functional Theory (DFT) has become a powerful tool for investigating the molecular geometries, vibrational spectra, and electronic properties of chromone (B188151) and chromanone derivatives. d-nb.inforesearchgate.net Future studies will use DFT to predict NMR chemical shifts, calculate molecular electrostatic potential (MEP) maps to identify reactive sites, and analyze frontier molecular orbitals (HOMO-LUMO) to understand chemical reactivity and electronic transitions. ias.ac.ind-nb.inforesearchgate.net Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze the nature of chemical bonds within the molecules. d-nb.inforesearchgate.net

Table 2: Advanced Characterization Techniques for Chroman-4-one Analogues
TechniqueApplicationInformation Gained
2D-NMR Spectroscopy (COSY, HSQC, HMBC)Structural ElucidationPrecise proton-proton and proton-carbon correlations for unambiguous structure determination.
Density Functional Theory (DFT)Computational AnalysisOptimized molecular geometry, vibrational frequencies, electronic properties (HOMO-LUMO gap), MEP maps. d-nb.inforesearchgate.net
Quantum Theory of Atoms in Molecules (QTAIM)Bonding AnalysisCharacterization of intramolecular bonds and non-covalent interactions. d-nb.inforesearchgate.net
Molecular DockingInteraction SimulationPrediction of binding modes and affinities with biological targets (e.g., enzymes, receptors). d-nb.info
UV-Vis SpectroscopyElectronic TransitionsInformation on the electronic absorption properties and HOMO-LUMO energy gap. unizar-csic.es

Deepening Mechanistic Understanding of Molecular Interactions and Cellular Pathways

A critical frontier in the study of this compound analogues is to move beyond identifying their biological activities to understanding precisely how they function at a molecular level. Future research will focus on elucidating the specific interactions with their biological targets and mapping the downstream effects on cellular pathways.

Target Identification and Binding Mode Analysis: A primary goal is to identify the specific protein targets responsible for the observed biological effects. Techniques like X-ray crystallography and cryo-electron microscopy will be employed to solve the structures of these compounds in complex with their target proteins. This provides direct insight into the binding mode, as demonstrated in studies of chroman-4-one analogues inhibiting parasitic enzymes like pteridine (B1203161) reductase 1 (PTR1). nih.gov Such studies have revealed key interactions, including π-sandwich stacking with phenylalanine residues and hydrogen bonding with arginine and serine residues within the active site. nih.gov

Elucidation of Cellular Mechanisms: Once a target is known, the focus shifts to the broader cellular consequences of its modulation. For instance, chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a key enzyme in cellular regulation. nih.govacs.org Mechanistic studies have shown that these inhibitors can increase the acetylation level of α-tubulin, a SIRT2 substrate, which in turn affects microtubule dynamics and can lead to antiproliferative effects in cancer cells. acs.org Similarly, other chromen-4-one derivatives have been found to inhibit telomerase by reducing the expression of the protein dyskerin, pointing to a distinct anticancer mechanism. nih.gov

Systems Biology Approaches: Future investigations will likely employ systems-level approaches such as proteomics and transcriptomics to obtain a global view of the cellular changes induced by these compounds. This can uncover novel targets and pathways, revealing the full mechanistic scope of their biological activity.

Development of Selective Molecular Probes for Biological Systems

The inherent photophysical properties of certain chroman-4-one scaffolds, particularly those with electron-donating groups like the 7-dimethylamino moiety, make them attractive candidates for the development of fluorescent molecular probes. These probes are powerful tools for visualizing and quantifying biological processes in real time.

The future in this area will focus on:

Rational Design of Fluorophores: The 2-(4-(Dimethylamino)phenyl)-3-hydroxy-4H-chromene-4-one scaffold, which is structurally very similar to this compound, has already been explored as an H-bond-sensitive fluorescent probe. researchgate.net Its fluorescence is highly sensitive to the polarity and hydrogen-bonding capacity of its environment. researchgate.net Future work will involve systematically modifying the chroman-4-one core to fine-tune these photophysical properties, such as shifting the emission wavelength to the near-infrared region for deeper tissue imaging and improving quantum yield for brighter signals.

Target-Specific Probes: The ultimate goal is to create probes that selectively bind to a specific biomolecule (e.g., an enzyme or receptor) or report on a particular physiological state (e.g., pH, viscosity, or the presence of reactive oxygen species). This can be achieved by conjugating the chroman-4-one fluorophore to a recognition element, such as a ligand or a reactive group, that directs it to the desired biological target.

Applications in Cellular Imaging: These next-generation probes will enable researchers to study the localization and dynamics of proteins, monitor enzyme activity, and observe changes in the cellular microenvironment with high spatial and temporal resolution. This moves beyond static analysis to provide a dynamic understanding of cellular function and disease pathology. nih.gov

Designing Next-Generation Chroman-4-one Based Chemical Entities for Specific Biological Targets

Building on improved synthesis, characterization, and mechanistic understanding, the ultimate goal is the rational design of new chemical entities with superior potency, selectivity, and drug-like properties. The chroman-4-one scaffold serves as a versatile template for this purpose. researchgate.netresearchgate.net

Future design strategies will include:

Structure-Based Drug Design (SBDD): With high-resolution crystal structures of chroman-4-ones bound to their targets (such as SIRT2 or PTR1), computational methods can be used to design new analogues that optimize these interactions. nih.govacs.org This involves modifying substituents on the chroman-4-one ring to enhance binding affinity and selectivity for the target protein over other related proteins, thereby minimizing potential off-target effects.

Scaffold Hopping and Bioisosteric Replacement: Researchers will explore replacing parts of the chroman-4-one structure with other chemical groups (bioisosteres) that retain or improve biological activity while enhancing pharmacokinetic properties like solubility, stability, and bioavailability. acs.org For example, ester groups prone to hydrolysis might be replaced with more stable amides or oxadiazoles. acs.org

Targeting Diverse Diseases: While much research has focused on cancer, the biological activities of chroman-4-ones suggest broader potential. nih.govtandfonline.com Future efforts will design and optimize analogues for a range of diseases, including parasitic infections (by targeting enzymes like PTR1), tuberculosis (by targeting enzymes like polyketide synthase 13), and neurodegenerative disorders (by modulating targets like SIRT2). nih.govnih.govnih.gov

Table 3: Potential Biological Targets and Design Strategies for Chroman-4-one Analogues
Biological TargetTherapeutic AreaDesign StrategyKey References
Sirtuin 2 (SIRT2)Cancer, NeurodegenerationIntroduce hydrophilic groups to improve pharmacokinetics; optimize alkyl chain length at C-2 and electron-withdrawing groups at C-6/C-8 for potency. nih.govacs.orgacs.org
Pteridine Reductase 1 (PTR1)Parasitic Diseases (e.g., Leishmaniasis)Utilize structure-based design based on crystallographic data to optimize H-bonding and π-stacking interactions in the active site. nih.gov
Telomerase/DyskerinCancerModify substituents to enhance inhibition of telomerase activity by downregulating dyskerin expression. nih.gov
Bacterial/Fungal TargetsInfectious DiseasesStructure-activity relationship (SAR) studies to identify substitutions that enhance antimicrobial and antifungal potency. mdpi.comtandfonline.com

Q & A

Q. Table 1. Representative Synthetic Yields and Characterization Data

EntrySolventCatalystYield (%)Melting Point (°C)Purity (HPLC, %)
1EthanolH₂SO₄72158–16099.2
2DMFNone65155–15798.5

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